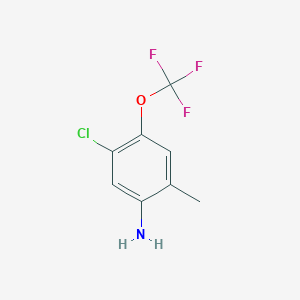

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

5-chloro-2-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGAQIPPBQTOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline

This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and increased lipophilicity, making this aniline derivative a highly sought-after intermediate. This document will detail the synthetic strategy, reaction mechanisms, and provide step-by-step protocols with expert insights into the critical parameters for successful synthesis.

Introduction

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features, including the chloro, methyl, and trifluoromethoxy substituents on the aniline core, provide multiple points for further chemical modification, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final products. The synthesis of this compound requires a multi-step approach, carefully considering the directing effects of the various substituents on the aromatic ring.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline commences with the commercially available 3-methylphenol. The overall strategy involves the introduction of the trifluoromethoxy group, followed by nitration, reduction of the nitro group to an amine, and finally, regioselective chlorination.

Figure 1: Proposed synthetic pathway for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Methyl-1-(trifluoromethoxy)benzene

The initial step involves the introduction of the trifluoromethoxy group onto the phenol. This can be achieved through several methods, with one common approach being the reaction with a trifluoromethylating agent.

Protocol:

-

To a stirred solution of 3-methylphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base such as triethylamine (1.5 eq) at 0 °C.

-

Slowly add a trifluoromethylating reagent, such as trifluoromethanesulfonyl chloride (CF3SO2Cl) (1.2 eq), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 3-Methyl-1-(trifluoromethoxy)benzene.

Step 2: Synthesis of 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene

The subsequent nitration of 3-Methyl-1-(trifluoromethoxy)benzene is a critical step where the regioselectivity is governed by the directing effects of the methyl and trifluoromethoxy groups. The methyl group is an ortho-, para-director, while the trifluoromethoxy group is a deactivating ortho-, para-director. The nitration is expected to occur primarily at the position para to the methyl group and ortho to the trifluoromethoxy group.

Protocol:

-

To a stirred solution of 3-Methyl-1-(trifluoromethoxy)benzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene.

Step 3: Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline

The reduction of the nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol:

-

Dissolve 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 2-Methyl-4-(trifluoromethoxy)aniline, which is often pure enough for the next step.

Step 4: Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline

The final step is the regioselective chlorination of 2-Methyl-4-(trifluoromethoxy)aniline. The directing effects of the strongly activating amino group, the activating methyl group, and the deactivating trifluoromethoxy group will dictate the position of chlorination. The amino group will direct the incoming electrophile to the ortho and para positions. The para position is blocked by the trifluoromethoxy group. The two ortho positions are C3 and C5. The C3 position is sterically hindered by the adjacent methyl group, making the C5 position the most likely site for chlorination. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.[1][2][3][4]

Protocol:

-

Dissolve 2-Methyl-4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as acetonitrile or DCM.

-

Add N-Chlorosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted NCS, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 3-Methyl-1-(trifluoromethoxy)benzene | C8H7F3O | 176.14 | 75-85 | >98 |

| 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene | C8H6F3NO3 | 237.13 | 80-90 | >97 |

| 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | 191.15 | 90-98 | >98 |

| 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline | C8H7ClF3NO | 225.59 | 70-80 | >99 |

Conclusion

The synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline can be accomplished through a well-defined, four-step sequence starting from 3-methylphenol. Each step has been optimized to ensure high yields and purity of the desired products. The key to the successful synthesis lies in the careful control of reaction conditions, particularly during the nitration and chlorination steps, to achieve the desired regioselectivity. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their synthetic endeavors.

References

- Yeung, Y.-Y., et al. "Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst." Angewandte Chemie International Edition, vol. 55, no. 51, 2016, pp. 16101-16105.

- Davis, C.M. "Chlorination of aniline and methyl carbanilate by N-chlorosuccinimide and synthesis of 1, 3, 5-trichlorobenzene." Synthetic Communications, vol. 39, no. 6, 2009, pp. 1100-1107.

- BenchChem. "N-Chlorosuccinimide as a source of electrophilic chlorine in organic synthesis." BenchChem Technical Guides, 2025.

- Shukla, P., et al. "Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide." International Journal of Research in Chemistry and Environment, vol. 4, no. 3, 2014, pp. 89-93.

- Wikipedia. "Electrophilic aromatic directing groups." Wikipedia, The Free Encyclopedia, 2023.

- Chemistry LibreTexts. "Substituent Effects in Electrophilic Substitutions." Chemistry LibreTexts, 2024.

- BenchChem. "A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation." BenchChem Technical Guides, 2025.

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)

- Quick Company. "Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene.

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)

Sources

An In-Depth Technical Guide to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications

Introduction

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a substituted aniline derivative of significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a trifluoromethoxy group, a chlorine atom, and a methyl group on the aniline core, imparts a distinct set of electronic and steric properties. Substituted anilines are foundational building blocks in the synthesis of a multitude of pharmaceutical compounds.[1] The trifluoromethoxy group, in particular, is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H7ClF3NO | - |

| Molecular Weight | 225.59 g/mol | - |

| Appearance | Expected to be a solid or liquid at room temperature | Inferred from related compounds |

| Boiling Point | Predicted to be in the range of 220-250 °C at 760 mmHg | Inferred from related compounds like 2-CHLORO-4-FLUORO-5-METHYL ANILINE[4] |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | General property of substituted anilines |

| pKa | Estimated to be around 3-4 | Inferred from the basicity of anilines |

Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline

A one-step synthesis method for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline has been reported in Chinese patent CN112174832A.[5] This process is highlighted as being efficient and suitable for industrial production.

Patented One-Step Synthesis Protocol[6]

The synthesis involves the reaction of a starting compound 'A' with a compound 'B' in the presence of a catalyst. The generated acid is neutralized using a carbonate to improve the yield and purity of the final product. While the specific identities of compounds A and B and the catalyst are not detailed in the available abstract, the general workflow is presented below.

Caption: Patented one-step synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.

Spectral Analysis

Predictive spectral data for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline can be inferred from the analysis of its structural components and comparison with similar molecules.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (2H) with distinct chemical shifts due to the substitution pattern. A singlet for the methyl group (3H) and a broad singlet for the amine protons (2H) that may exchange with D₂O. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms, including the methyl carbon, the trifluoromethoxy carbon (quartet due to C-F coupling), and the six aromatic carbons with shifts influenced by the substituents. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group, C-F stretching for the trifluoromethoxy group (strong absorptions in the 1000-1300 cm⁻¹ region), and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (225.59 g/mol ) and a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the trifluoromethoxy and methyl groups. |

Reactivity and Chemical Properties

The chemical reactivity of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is dictated by the interplay of its functional groups.

-

Aniline Moiety: The primary amine group is nucleophilic and can undergo various reactions typical of anilines, such as diazotization, acylation, alkylation, and formation of Schiff bases.[6]

-

Aromatic Ring: The aromatic ring is susceptible to electrophilic substitution reactions. The directing effects of the substituents are crucial:

-

The amino group is a strong activating group and is ortho-, para-directing.

-

The methyl group is a weak activating group and is ortho-, para-directing.

-

The chloro and trifluoromethoxy groups are deactivating groups but are ortho-, para-directing due to the influence of their lone pairs of electrons.

-

-

Trifluoromethoxy Group: This group is generally stable to metabolic degradation, a key feature for its inclusion in drug candidates.[2]

Caption: Key reactive sites of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.

Potential Applications in Drug Discovery

Substituted anilines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The incorporation of a trifluoromethoxy group is a recognized strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[3]

-

Improved Metabolic Stability: The trifluoromethoxy group is resistant to metabolic breakdown, which can lead to a longer half-life for drug candidates.[2]

-

Enhanced Lipophilicity: This group increases a molecule's ability to permeate cell membranes, potentially improving oral bioavailability.[2]

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the reactivity and binding affinities of the parent molecule.[2]

Given these properties, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a promising building block for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology.

Safety and Handling

As with all substituted anilines, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety goggles.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.[7]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

-

Toxicity: While specific toxicity data for this compound is not available, related halogenated and trifluoromethyl-substituted anilines are known to be toxic if inhaled, swallowed, or absorbed through the skin.[8][9][10]

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

- Google Patents. (n.d.). CN112174832A - Method for synthesizing 5-chloro-2-methyl-4- (trifluoromethyl) aniline in one step.

-

Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. [Link]

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylaniline. [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. [Link]

-

ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. [Link]

- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

-

NIST. (n.d.). Benzenamine, 5-chloro-2-methyl-. [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

- Google Patents. (n.d.).

-

NIST. (n.d.). Aniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cresset-group.com [cresset-group.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. CN112174832A - Method for synthesizing 5-chloro-2-methyl-4- (trifluoromethyl) aniline in one step - Google Patents [patents.google.com]

- 6. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

A Technical Guide to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF₃) group is particularly valuable for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a strategically substituted aniline with significant potential as a building block in the synthesis of novel therapeutics. While a specific CAS number for this compound is not readily found in public databases, suggesting it may be a novel or less common reagent, its structural similarity to well-characterized analogs allows for a robust discussion of its likely properties and applications. This document will therefore leverage data from closely related compounds to provide a predictive yet scientifically grounded resource for researchers in the field.

Chemical Identity and Physicochemical Properties

While the exact physicochemical properties of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline are not experimentally determined in the public domain, we can extrapolate from closely related and commercially available analogs. The table below presents a comparison of predicted properties for the title compound alongside the known properties of similar molecules. The presence of the chloro, methyl, and trifluoromethoxy groups will collectively influence the compound's polarity, boiling point, and solubility. The trifluoromethoxy group, in particular, is known to increase lipophilicity, which can enhance membrane permeability of drug candidates.[2]

| Property | 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline (Predicted) | 5-Chloro-2-(trifluoromethoxy)aniline[3][4] | 4-(Trifluoromethoxy)aniline[5] | 5-Chloro-2-methylaniline |

| CAS Number | Not readily available | 326-64-7 | 461-82-5 | 95-79-4 |

| Molecular Formula | C₈H₇ClF₃NO | C₇H₅ClF₃NO | C₇H₆F₃NO | C₇H₈ClN |

| Molecular Weight | ~241.6 g/mol | 227.58 g/mol | 177.12 g/mol | 141.59 g/mol |

| Appearance | Likely a liquid or low-melting solid, colorless to brown | Light brown to brown liquid[3] | Clear colorless to yellow liquid[5] | No data |

| Boiling Point | Higher than analogs due to increased molecular weight | No data available | 73-75 °C at 10 mm Hg[5] | 228-230 °C |

| Density | ~1.4 g/mL | No data available | 1.32 g/mL at 20 °C[5] | 1.151 g/mL |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol)[5] | No data available | Slightly soluble in Chloroform, Ethyl Acetate, Methanol[5] | No data |

Synthesis and Purification: A Proposed Retrosynthetic Approach

A plausible synthetic route to 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline can be conceptualized based on established methodologies for the synthesis of substituted anilines. A common strategy involves the reduction of a corresponding nitroaromatic precursor. The following diagram illustrates a potential synthetic pathway, which offers a logical and experimentally viable approach for laboratory-scale synthesis.

Caption: A proposed synthetic pathway for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.

Experimental Protocol: Reduction of the Nitro Precursor

This protocol is a generalized procedure based on common methods for the reduction of aromatic nitro compounds.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic precursor, 5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene, in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent will depend on the scale and desired reaction conditions.[6]

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to precipitate the tin salts if SnCl₂ was used.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the desired 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals.[7] The unique substitution pattern of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline makes it a valuable building block for several reasons:

-

Modulation of Physicochemical Properties: The trifluoromethoxy group can enhance metabolic stability and improve oral bioavailability of drug candidates.[1][2]

-

Bioisosteric Replacement: The trifluoromethoxy group can act as a bioisostere for other functional groups, allowing for fine-tuning of a drug's pharmacological profile.

-

Versatile Synthetic Handle: The aniline functional group provides a versatile handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and participation in cross-coupling reactions, enabling the construction of diverse molecular libraries for high-throughput screening.

Anilines with similar substitution patterns are used in the development of treatments for a range of diseases, including neurological disorders and cancer.[1][5] The title compound could be a key starting material for the synthesis of kinase inhibitors, GPCR modulators, or other targeted therapies.

The following diagram illustrates the logical flow from this chemical building block to its potential application in drug discovery.

Caption: The role of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline in a typical drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, the safety profile can be inferred from related compounds.[8][9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke when handling this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline represents a promising, albeit not widely cataloged, chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of chloro, methyl, and trifluoromethoxy substituents on an aniline scaffold provides a versatile platform for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its likely properties, a plausible synthetic route, and its potential applications, all grounded in the established chemistry of its close analogs. As research into fluorinated compounds continues to expand, building blocks like 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- Vertex AI Search. (n.d.). Manufacturing 5-Chloro-2-(trifluoromethoxy)aniline: A Look at Industrial Production.

- ChemicalBook. (n.d.). 5 - Chloro-2-methyl-4-(trifluoromethyl) aniline | 1805645-04-8.

- Sigma-Aldrich. (n.d.). 5-chloro-2-(trifluoromethyl)aniline | 445-14-7.

- Parchem. (n.d.). 5-Chloro-2-(trifluoromethoxy)aniline (Cas 326-64-7).

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery.

- Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.

- PubChem. (n.d.). 5-Chloro-2-methoxyaniline.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)aniline | 461-82-5.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Apollo Scientific. (n.d.). 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline.

- Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.

- Fluorochem. (n.d.). 4-CHLORO-2-METHYL-5-(TRIFLUOROMETHYL)ANILINE.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- Zauba. (n.d.). 4 Trifluoromethoxy Aniline Imports.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MilliporeSigma. (2025, April 30). SAFETY DATA SHEET.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. parchem.com [parchem.com]

- 5. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 6. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

The Ascendancy of the Trifluoromethoxy Group: A Technical Guide to the Applications of Trifluoromethoxylated Anilines in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in pharmaceuticals, agrochemicals, and materials science. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a substituent of exceptional interest. When appended to an aniline scaffold, it imparts a unique constellation of properties that can profoundly influence a molecule's biological activity, physicochemical characteristics, and metabolic fate. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of trifluoromethoxylated anilines, offering field-proven insights and detailed methodologies for researchers at the forefront of innovation.

The Trifluoromethoxy Substituent: A Gateway to Enhanced Molecular Performance

The trifluoromethoxy group is more than a mere structural embellishment; it is a powerful modulator of molecular properties. Its distinct electronic nature and steric profile confer a range of advantages that are highly sought after in the design of bioactive compounds and advanced materials.

Physicochemical Impact: A Balancing Act of Lipophilicity and Electronegativity

The trifluoromethoxy group possesses a unique combination of high electronegativity (χ = 3.7 on the Pauling scale) and significant lipophilicity (Hansch parameter, π = +1.04)[1][2]. This duality allows for the simultaneous enhancement of a molecule's ability to cross cellular membranes while influencing its electronic interactions with biological targets.

Table 1: Comparative Physicochemical Properties of Aniline and Isomeric Trifluoromethoxylated Anilines

| Compound | pKa | Calculated logP |

| Aniline | 4.63 | 0.90 |

| 2-(Trifluoromethoxy)aniline | ~3.0 | ~2.5 |

| 3-(Trifluoromethoxy)aniline | ~3.5 | ~2.6 |

| 4-(Trifluoromethoxy)aniline | ~4.2 | ~2.5 |

Note: pKa and logP values are approximate and can vary based on experimental conditions and calculation methods. The trend demonstrates the electron-withdrawing effect of the OCF₃ group, which lowers the basicity (pKa) of the aniline nitrogen, and its contribution to increased lipophilicity (logP).

The strong electron-withdrawing nature of the OCF₃ group significantly lowers the pKa of the aniline nitrogen, reducing its basicity. This modulation can be critical in drug design to fine-tune interactions with target proteins and to alter absorption, distribution, metabolism, and excretion (ADME) profiles.

Metabolic Stability: A Shield Against Biotransformation

A primary challenge in drug development is overcoming rapid metabolic degradation. The carbon-fluorine bond is exceptionally strong, and the trifluoromethoxy group, in particular, can act as a metabolic shield, blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes[3][4][5][6][7]. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates. While direct comparative metabolic stability data for all trifluoromethoxylated aniline isomers is not extensively published, the general principle of fluorination enhancing metabolic stability is a well-established strategy in medicinal chemistry.

Synthetic Strategies: Accessing the Trifluoromethoxylated Aniline Core

The facile introduction of the trifluoromethoxy group onto an aromatic ring, particularly an aniline, has been a significant challenge in synthetic chemistry[1][2][8][9]. However, recent advances have provided more accessible and versatile methods for the synthesis of ortho-, meta-, and para-trifluoromethoxylated anilines.

Synthesis of ortho-Trifluoromethoxylated Anilines

A robust and widely applicable method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration[1][2][8][9][10].

Experimental Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [1][2][10]

Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni reagent II (1.2 equiv), and cesium carbonate (0.1 equiv).

-

Add dry, degassed chloroform as the solvent.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Step 2: Thermally Induced OCF₃ Migration

-

In a pressure vessel, dissolve methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) in nitromethane.

-

Seal the vessel and heat the reaction mixture to 120 °C for 20 hours behind a safety shield.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Diagram 1: Synthetic Workflow for ortho-Trifluoromethoxylated Aniline

Caption: Workflow for the synthesis of ortho-trifluoromethoxylated anilines.

Synthesis of meta- and para-Trifluoromethoxylated Anilines

The synthesis of meta- and para-isomers often relies on different strategies, typically starting from precursors already bearing the trifluoromethoxy group.

Synthesis of 4-(Trifluoromethoxy)aniline: A common industrial route involves the reduction of 4-(trifluoromethoxy)nitrobenzene[11]. An alternative laboratory-scale synthesis involves the direct amination of trifluoromethoxybenzene.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline [12][13]

-

Under an argon atmosphere, add trifluoromethoxybenzene (1.0 equiv) and anhydrous DMSO to a reaction vessel.

-

Add sodium ferrate and sodium bromide as an auxiliary reaction mixture.

-

Heat the mixture to 95 °C for 4 hours.

-

Add sodium amide and increase the temperature to 155 °C under a pressure of 4 atm for 10 hours.

-

After cooling, pour the reaction mixture into water and extract with chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 4-(trifluoromethoxy)aniline.

Synthesis of 3-(Trifluoromethoxy)aniline: This isomer can be prepared from 3-(trifluoromethoxy)phenol through a multi-step sequence likely involving conversion to a leaving group followed by amination, or from other suitably substituted precursors. While detailed, step-by-step public protocols are less common, its use as a building block in pharmaceutical synthesis is documented[14].

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of the trifluoromethoxy group make trifluoromethoxylated anilines highly valuable building blocks in the design of novel therapeutics.

Case Study: Riluzole - A Neuroprotective Agent

Riluzole, a drug used for the treatment of amyotrophic lateral sclerosis (ALS), features a 2-amino-6-(trifluoromethoxy)benzothiazole core, which is synthesized from 4-(trifluoromethoxy)aniline[15][16][17][18][19]. The trifluoromethoxy group in Riluzole is crucial for its pharmacokinetic profile, contributing to its ability to cross the blood-brain barrier and exert its neuroprotective effects.

Experimental Protocol: Synthesis of Riluzole from 4-(Trifluoromethoxy)aniline [15][16]

-

Suspend 4-(trifluoromethoxy)aniline (1.0 equiv), potassium thiocyanate (1.3 equiv), and sodium bromate (0.85 equiv) in acetic acid.

-

Stir the suspension at 40 °C for 48 hours.

-

Dilute the reaction mixture with water and basify with ammonia to a pH of 14.

-

Filter the resulting solid and dry under vacuum to obtain crude Riluzole.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure Riluzole.

Diagram 2: Riluzole Synthesis Pathway

Caption: Synthesis of Riluzole from 4-(trifluoromethoxy)aniline.

Applications in Agrochemicals

The trifluoromethoxy group is also a privileged substituent in modern agrochemicals, enhancing their potency, metabolic stability, and environmental persistence profiles.

Case Study: Metaflumizone - A Novel Insecticide

Metaflumizone is a broad-spectrum insecticide that acts as a sodium channel blocker. A key intermediate in its synthesis is 4-(trifluoromethoxy)aniline[12]. The trifluoromethoxy group in metaflumizone contributes to its high insecticidal activity and favorable toxicological profile.

Applications in Materials Science

The incorporation of trifluoromethoxy groups into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, lower dielectric constants, and improved processability.

Low Dielectric Constant Polyimides

Trifluoromethoxylated diamines are valuable monomers for the synthesis of high-performance polyimides. The bulky and electron-withdrawing nature of the OCF₃ group disrupts polymer chain packing, increasing free volume and thereby lowering the dielectric constant of the material[9][12][20][21][22][23][24]. These low-k polyimides are highly desirable for applications in microelectronics, such as interlayer dielectrics and flexible printed circuit boards.

Diagram 3: Polymerization of a Trifluoromethoxylated Diamine

Caption: General scheme for the synthesis of polyimides from trifluoromethoxylated diamines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of trifluoromethoxylated anilines.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus[1][5][25][26][27]. The chemical shift of the OCF₃ group is sensitive to its electronic environment and can provide valuable structural information. For trifluoromethoxylated anilines, the ¹⁹F NMR signal for the OCF₃ group typically appears in the range of -55 to -65 ppm (relative to CFCl₃)[1].

Conclusion and Future Outlook

Trifluoromethoxylated anilines are no longer synthetic curiosities but have firmly established themselves as versatile and powerful building blocks in modern chemical research. Their unique ability to confer desirable properties such as enhanced metabolic stability, modulated lipophilicity, and improved thermal and dielectric properties ensures their continued and expanding role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies become even more refined and our understanding of the nuanced effects of the trifluoromethoxy group deepens, the potential applications of these fascinating molecules are poised for significant growth. The continued exploration of their synthesis and application will undoubtedly unlock new avenues for innovation across the chemical sciences.

References

- Process for the preparation of riluzole.

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]

-

Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. MDPI. [Link]

-

Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-synthesis-of-novel-poly-(aryl-ether-or-Wang-Liu/9343037207c4fd916f194301211e4f451475704a]([Link]

-

Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC - NIH. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. SciSpace. [Link]

-

Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. [Link]

-

Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. [Link]

-

Synthesis and characterization of soluble polyimides containing trifluoromethyl groups in their backbone. ResearchGate. [Link]

- CN114249672A - Riluzole intermediate compound.

-

New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. PMC. [Link]

-

Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. ResearchGate. [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Chemical structures of riluzole and its impurities; a riluzole: 2-amino-6-trifluorometh- oxy)benzothiazole; b Imp-1. ResearchGate. [Link]

-

Riluzole Related Compound A (25 mg) (4-trifluoromethoxyaniline). ChemBK. [Link]

-

Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study | Request PDF. ResearchGate. [Link]

-

Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTT Custom Research. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Open Research@CSIR-NIScPR. [Link]

-

19Flourine NMR. SMRservice. [Link]

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Services for in vitro Metabolism research. Admescope. [Link]

-

New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. [Link]

- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. [Link]538204/)

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. nuvisan.com [nuvisan.com]

- 7. admescope.com [admescope.com]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 11. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 16. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 17. CN114249672A - Riluzole intermediate compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. chembk.com [chembk.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. 19F [nmr.chem.ucsb.edu]

- 26. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of chloro-methyl-trifluoromethoxy anilines

<An In-depth Technical Guide to the Structure-Activity Relationship of Chloro-Methyl-Trifluoromethoxy Anilines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationships (SAR) governing chloro-methyl-trifluoromethoxy anilines. Moving beyond a simple recitation of facts, this document delves into the underlying physicochemical principles, synthetic strategies, and biological implications of this versatile chemical scaffold. By understanding the causality behind structural modifications, researchers can more effectively design and optimize molecules for applications in medicinal chemistry and agrochemicals.

Introduction: The Strategic Value of the Anilino Scaffold

Anilines are foundational building blocks in the development of bioactive compounds, from kinase inhibitors to pesticides.[1][2] However, the simple aniline core is often a starting point for extensive modification to enhance potency, selectivity, and pharmacokinetic properties.[3] The strategic incorporation of chloro, methyl, and trifluoromethoxy substituents creates a rich chemical space for tuning a molecule's profile. This guide dissects the specific contributions of each group and their synergistic effects on biological activity.

The Trifluoromethoxy Group: A Tool for Metabolic Stability and Potency

The trifluoromethoxy (-OCF3) group is a powerful substituent in modern medicinal chemistry, prized for its unique electronic and steric properties.[4] Its inclusion in a molecular scaffold can profoundly influence a compound's behavior in a biological system.[5][6]

Key Physicochemical Impacts:

-

Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, with a Hansch parameter (π) of +1.04.[7] This increased lipophilicity can improve a compound's ability to cross cellular membranes, potentially enhancing bioavailability.[4][8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[5][9] This resistance can prolong the in-vivo half-life of a drug candidate.[4]

-

Electronic Modulation: While highly electronegative, the -OCF3 group's oxygen atom can participate in resonance. This interplay of a strong inductive electron-withdrawing effect and a weaker resonance-donating effect allows for fine-tuning of the aniline nitrogen's basicity (pKa), which is critical for target binding interactions.[4]

In contrast to the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group imparts a greater lipophilic character and has a distinct electronic influence due to the linking oxygen atom.[5][7]

Core Structure-Activity Relationship (SAR) Principles

The biological activity of a chloro-methyl-trifluoromethoxy aniline is determined by the spatial arrangement and electronic interplay of its substituents. The position of each group relative to the amino group (-NH2) and to each other dictates the molecule's overall shape, polarity, and ability to interact with a biological target.

Influence of Substituent Position

The specific placement of the chloro, methyl, and trifluoromethoxy groups on the aniline ring dictates the molecule's interaction with its biological target. The relative positions—ortho, meta, or para—to the amino group are critical.

-

Ortho Position: Substituents at the ortho position (C2, C6) can introduce steric hindrance, which may either prevent binding to an off-target protein or, conversely, lock the molecule into a favorable conformation for the intended target. This position is also critical for modulating the pKa of the aniline nitrogen.

-

Meta Position: Meta-substitution (C3, C5) primarily exerts an electronic influence on the amino group without significant steric clash. A meta-positioned electron-withdrawing group like -OCF3 can significantly decrease the basicity of the aniline.

-

Para Position: The para position (C4) is often crucial for vectoral projection into a specific sub-pocket of a binding site. Modifications here can dramatically impact potency and selectivity.

A Synergistic Effect: A Logic-Based Approach

The combination of these three substituents creates a complex SAR landscape. For instance, in the context of kinase inhibitors, a common application for aniline scaffolds, the aniline portion of the molecule often binds in the ATP-binding pocket.[10][11][12]

A hypothetical SAR analysis can be visualized as a decision-making process for optimizing a lead compound.

Caption: Logical flow of how substituent placement on the aniline scaffold influences key physicochemical properties, which in turn dictate biological outcomes.

Case Study: Application in Agrochemicals

Trifluoromethyl and trifluoromethoxy-substituted anilines are prominent scaffolds in the development of modern herbicides and fungicides.[13][14][15] Their mechanism often involves the inhibition of essential enzymes in weeds or fungi.

For example, certain α-trifluoroanisole derivatives, which can be synthesized from trifluoromethoxy aniline precursors, have shown potent herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[14]

Table 1: Hypothetical SAR Data for a Series of PPO Inhibitors

| Compound ID | Cl Position | CH3 Position | OCF3 Position | PPO Inhibition IC50 (nM) |

| A-1 | 4-Cl | 2-CH3 | 5-OCF3 | 55 |

| A-2 | 2-Cl | 4-CH3 | 5-OCF3 | 120 |

| A-3 | 4-Cl | 3-CH3 | 5-OCF3 | 85 |

| A-4 | 4-Cl | 2-CH3 | 6-OCF3 | 250 |

| A-5 | None | 2-CH3 | 5-OCF3 | 500 |

| A-6 | 4-Cl | None | 5-OCF3 | 150 |

Analysis of Table 1:

-

Importance of Chlorine: The removal of the chlorine atom (A-5 vs. A-1) leads to a nearly 10-fold loss in potency, suggesting a critical interaction, possibly a halogen bond or a hydrophobic interaction, in the enzyme's active site.

-

Positional Effects of Methyl Group: A methyl group at the 2-position (A-1) is more favorable than at the 3- (A-3) or 4-position (A-2), indicating a defined steric pocket near that position.

-

Positional Effects of Trifluoromethoxy Group: Moving the -OCF3 group from the 5- to the 6-position (A-4 vs. A-1) significantly reduces activity, highlighting the precise geometry required for optimal binding.

Synthetic and Experimental Protocols

The reliable synthesis and evaluation of these compounds are paramount for any SAR study. The following protocols provide a self-validating framework for researchers.

General Synthetic Protocol: Synthesis of 4-Chloro-2-methyl-5-(trifluoromethoxy)aniline

This multi-step synthesis illustrates a common pathway to access this class of compounds, starting from commercially available materials.

Caption: A generalized workflow for the synthesis of a chloro-methyl-trifluoromethoxy aniline derivative.

Step-by-Step Methodology:

-

Nitration: To a cooled (0 °C) solution of 1-chloro-3-methylbenzene in concentrated sulfuric acid, slowly add a stoichiometric equivalent of concentrated nitric acid. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, pour the reaction mixture over ice water to precipitate the product. Filter, wash with water until neutral, and dry to yield the nitrated intermediate.

-

Trifluoromethoxylation: (Caution: Requires specialized reagents and conditions). The nitrated intermediate is subjected to nucleophilic aromatic substitution. This can be achieved using various modern trifluoromethoxylation reagents. A common approach involves reacting the corresponding phenol (which may require an additional synthetic step) with a reagent like the Togni reagent or other electrophilic trifluoromethylating agents in the presence of a suitable catalyst.

-

Reduction: Dissolve the trifluoromethoxylated nitrobenzene intermediate in ethanol or acetic acid. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction as necessary and monitor by TLC.

-

Work-up and Purification: Upon completion of the reduction, filter the reaction mixture to remove the catalyst or iron salts. Neutralize the filtrate with a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final aniline.

Protocol for In Vitro Bioassay: Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized anilines against a target kinase.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the target kinase, the substrate peptide, and ATP at 2x the final desired concentration in assay buffer.

-

-

Assay Procedure:

-

Dispense 2 µL of the test compound serially diluted in DMSO into a 384-well assay plate.

-

Add 8 µL of the 2x kinase/substrate solution to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of 2x ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®, or fluorescence polarization).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Outlook

The chloro-methyl-trifluoromethoxy aniline scaffold represents a highly tunable platform for the development of potent and selective bioactive agents. A thorough understanding of the structure-activity relationships, driven by the interplay of steric and electronic effects, is crucial for successful molecular design. The principles outlined in this guide demonstrate that the strategic placement of the chloro, methyl, and particularly the trifluoromethoxy groups, can significantly enhance metabolic stability, membrane permeability, and target affinity.[4][5] Future research will likely focus on exploring novel substitution patterns, developing more efficient and greener synthetic methodologies, and applying this scaffold to a wider range of biological targets beyond kinases and PPO, further cementing its role in modern chemical biology and drug discovery.

References

- Molecules. (2025).

- PubMed. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- ResearchGate. (2025). (PDF)

- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- ResearchGate. (n.d.).

- Drug Design Org. (2005).

- PubMed. (n.d.). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines.

- Sci-Hub. (2014). ChemInform Abstract: Synthesis and Herbicidal Activity of 5‐Alkyl(aryl)‐3‐[(3‐trifluoromethyl)anilino].

- National Institutes of Health. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.

- PubMed Central. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cresset-group.com [cresset-group.com]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sci-Hub. ChemInform Abstract: Synthesis and Herbicidal Activity of 5‐Alkyl(aryl)‐3‐[(3‐trifluoromethyl)anilino]‐4,5‐dihydro‐1H‐pyrazolo [4,3‐d]pyrimidin‐4‐imines. / ChemInform, 2014 [sci-hub.box]

- 14. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline from 4-Nitro Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient synthetic pathway for 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, a key building block in modern medicinal chemistry. The synthesis commences from readily available 4-nitro precursors and proceeds through a logical sequence of transformations, including targeted nitration, strategic introduction of the trifluoromethoxy group, and a final, clean reduction of the nitro functionality. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and an analysis of the underlying chemical principles, designed to empower researchers in the fields of drug discovery and process development.

Introduction: The Significance of the Trifluoromethoxy Motif in Drug Design

The trifluoromethoxy (-OCF₃) group has emerged as a privileged structural motif in contemporary drug design. Its incorporation into small molecules can significantly enhance key pharmacokinetic and pharmacodynamic properties. The high electronegativity of the fluorine atoms imparts a strong electron-withdrawing effect, modulating the acidity or basicity of nearby functional groups and influencing metabolic stability. Furthermore, the lipophilicity of the trifluoromethoxy group can improve a molecule's ability to cross biological membranes, thereby enhancing bioavailability. 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline serves as a versatile intermediate, providing a scaffold for the synthesis of a diverse range of bioactive compounds.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline, points towards a strategy centered on the late-stage reduction of a nitro-group precursor. This approach is advantageous as the electron-withdrawing nature of the nitro group can facilitate earlier synthetic steps. The core challenge lies in the sequential and regioselective introduction of the chloro, methyl, and trifluoromethoxy substituents around the aromatic ring, starting from a suitable 4-nitro precursor.

Our proposed synthetic route hinges on the preparation of a key intermediate, 4-chloro-2-methyl-5-nitrophenol . This intermediate provides a reactive handle for the crucial trifluoromethoxylation step. The overall synthetic pathway can be visualized as follows:

Caption: A high-level overview of the synthetic strategy.

Synthesis of the Key Intermediate: 4-Chloro-2-methyl-5-nitrophenol

The synthesis of 4-chloro-2-methyl-5-nitrophenol can be efficiently achieved from 4-chloro-2-methylbenzene through a three-step process involving protection of the phenolic hydroxyl group as a sulfonate ester, followed by regioselective nitration and subsequent deprotection.

Step 1: Synthesis of 4-Chloro-2-methylphenyl Methanesulfonate

The initial step involves the protection of the hydroxyl group of 4-chloro-2-methylphenol as a methanesulfonate ester. This is a critical step to prevent unwanted side reactions during the subsequent nitration. The reaction proceeds by treating 4-chloro-2-methylphenol with methanesulfonyl chloride in the presence of a base, such as pyridine.

Step 2: Nitration of 4-Chloro-2-methylphenyl Methanesulfonate

The nitration of the protected phenol is achieved using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (typically around 0°C)[1]. The directing effects of the chloro, methyl, and methanesulfonate groups favor the introduction of the nitro group at the desired position.

Step 3: Hydrolysis to 4-Chloro-2-methyl-5-nitrophenol

The final step in the synthesis of the key intermediate is the hydrolysis of the methanesulfonate protecting group. This can be accomplished under either acidic or alkaline conditions[1][2]. For instance, heating the 4-chloro-2-methyl-5-nitrophenyl methanesulfonate in concentrated hydrochloric acid or reacting it with a methanolic solution of sodium hydroxide at room temperature will yield the desired 4-chloro-2-methyl-5-nitrophenol in good yield and purity[1][2].

Caption: Synthesis of the key nitrophenol intermediate.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxylation of the synthesized 4-chloro-2-methyl-5-nitrophenol is the cornerstone of this synthetic strategy. Several modern methods are available for this transformation, often involving radical or oxidative pathways.

Oxidative Trifluoromethoxylation

One effective method involves the use of a nucleophilic trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of an oxidant and a suitable catalyst[3][4]. For phenols bearing electron-withdrawing groups, a silver triflate-mediated oxidative trifluoromethylation has been shown to be effective[3]. This reaction typically proceeds at room temperature and demonstrates good functional group tolerance[3].

Detailed Experimental Protocol: Trifluoromethoxylation of 4-Chloro-2-methyl-5-nitrophenol

Materials:

-

4-Chloro-2-methyl-5-nitrophenol

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Cesium Fluoride (CsF)

-

Silver Triflate (AgOTf)

-

2-Fluoropyridine

-

Selectfluor®

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-methyl-5-nitrophenol (1.0 eq), CsF (2.0 eq), AgOTf (1.5 eq), and 2-fluoropyridine (1.5 eq).

-

Add anhydrous DCM as the solvent.

-

To this suspension, add a solution of TMSCF₃ (2.0 eq) in anhydrous DCM dropwise at room temperature.

-

Finally, add a mixture of Selectfluor® (1.5 eq) and NFSI (1.5 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene.

Reduction of the Nitro Group to the Final Product

The final step in the synthesis is the reduction of the nitro group of 5-chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene to the corresponding aniline. This is a well-established transformation with a variety of reliable methods.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. A variety of catalysts can be employed, including Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C), with hydrogen gas as the reductant[5][6]. The reaction is typically carried out in a suitable solvent such as ethanol, methanol, or ethyl acetate under a hydrogen atmosphere.

Chemical Reduction

Alternatively, chemical reduction methods can be used. Classic examples include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid[7][8]. These methods are often robust and tolerant of various functional groups.

Detailed Experimental Protocol: Reduction of 5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene

Materials:

-

5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene

-

Raney Nickel (or 10% Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve 5-chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene (1.0 eq) in ethanol.

-

Carefully add a catalytic amount of Raney nickel (or 10% Pd/C) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline.

-

If necessary, purify the product further by recrystallization or column chromatography.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1. Mesylation | 4-Chloro-2-methylphenol | 4-Chloro-2-methylphenyl Methanesulfonate | Methanesulfonyl chloride, Pyridine | >90 |

| 2. Nitration | 4-Chloro-2-methylphenyl Methanesulfonate | 4-Chloro-2-methyl-5-nitrophenyl Methanesulfonate | H₂SO₄, HNO₃ | 85-95 |

| 3. Hydrolysis | 4-Chloro-2-methyl-5-nitrophenyl Methanesulfonate | 4-Chloro-2-methyl-5-nitrophenol | HCl or NaOH | >95 |

| 4. Trifluoromethoxylation | 4-Chloro-2-methyl-5-nitrophenol | 5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene | TMSCF₃, CsF, AgOTf, Selectfluor®, NFSI | 60-80 |

| 5. Nitro Reduction | 5-Chloro-2-methyl-4-(trifluoromethoxy)nitrobenzene | 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline | H₂, Raney Ni (or Pd/C) | >95 |

Conclusion

The synthetic route outlined in this technical guide provides a reliable and scalable method for the preparation of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline from 4-nitro precursors. By employing a strategic sequence of reactions, including a key nitrophenol intermediate and a modern trifluoromethoxylation protocol, this guide offers a practical solution for researchers and drug development professionals seeking access to this valuable building block. The detailed experimental procedures and discussion of the underlying chemical principles are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. (n.d.). Google Patents.

-

Synthesis of Step 3: 4-Chloro-2-methyl-5-nitro-phenol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Yagupolskii, L. M., & Kondratenko, N. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. Retrieved from [Link]

-

Shen, Q., & Zhang, C. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1435-1447. Retrieved from [Link]

-

Dow, R. L. (1983). Reduction of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Product Research and Development, 22(3), 423-427. Retrieved from [Link]

-

Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (n.d.). ChemRxiv. Retrieved from [Link]

-

Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. (2018). Applied Catalysis B: Environmental, 220, 25-34. Retrieved from [Link]

-

A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. (2016). Journal of Physical Organic Chemistry, 29(10), 578-586. Retrieved from [Link]

-

Reducing a Nitrobenzene to Aniline without hydrogen? (2021, December 28). Reddit. Retrieved from [Link]

- Process for the preparation of 2-trifluoromethoxy-aniline. (n.d.). Google Patents.

Sources

- 1. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.rug.nl [pure.rug.nl]

- 7. reddit.com [reddit.com]

- 8. semanticscholar.org [semanticscholar.org]

Exploratory Reactions of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline: A Synthetic Chemist's Guide to a Versatile Building Block

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive exploration of the synthetic utility of 5-Chloro-2-methyl-4-(trifluoromethoxy)aniline. As a molecule featuring a synthetically versatile aniline moiety, strategically positioned substituents, and the prized trifluoromethoxy group, it represents a valuable starting material for drug discovery and materials science. This document details the core reactivity of the aniline functional group, including acylation and diazotization, and delves into modern cross-coupling methodologies such as Suzuki-Miyaura and Buchwald-Hartwig reactions. Each section is designed to provide not only procedural details but also the underlying chemical principles, empowering researchers to leverage this building block to its full potential.

Introduction: The Strategic Value of a Fluorinated Aniline

5-Chloro-2-methyl-4-(trifluoromethoxy)aniline is a highly functionalized aromatic amine. Its structure is of significant interest to medicinal chemists and material scientists for several key reasons:

-

The Trifluoromethoxy (-OCF₃) Group: This substituent is a bioisostere for other groups but offers unique properties. It is highly lipophilic (Hansch π value of +1.04), which can enhance membrane permeability and bioavailability of drug candidates.[1][2] Furthermore, its strong electron-withdrawing nature can profoundly influence the metabolic stability and binding affinity of a molecule.[2][3] The synthesis of trifluoromethoxylated aromatic compounds has been a challenge, making molecules that already contain this group valuable starting points.[1][4][5][6]

-

The Aniline Moiety: The primary aromatic amine is a cornerstone of organic synthesis, serving as a precursor to a vast array of functional groups and heterocyclic systems.

-

Substitution Pattern: The chloro, methyl, and trifluoromethoxy groups provide steric and electronic handles that can be exploited to control reactivity and build molecular complexity. The chlorine atom, in particular, serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[7]

This guide will systematically explore the key transformations possible with this molecule, providing field-proven insights and detailed protocols.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₈H₇ClF₃NO | Calculated |

| Molecular Weight | 225.59 g/mol | Calculated |

| Appearance | Likely a solid or liquid at room temperature | Inferred from similar compounds[8] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Standard chemical knowledge |

Safety and Handling

Substituted anilines, particularly halogenated and fluorinated ones, must be handled with care.

-

General Precautions: Handle in a well-ventilated fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[9][10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]

-

Toxicity: Many aniline derivatives are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[12][13] The trifluoromethoxy group can also impart toxicity.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and sources of ignition.[8][10]

Core Reactivity: Transformations of the Amino Group

The primary amino group is the most reactive site for many classic organic transformations.

Acylation to Form Amides

Acylation is a fundamental reaction to protect the amino group, modify its electronic properties, or introduce a linking point for further elaboration. The reaction with an acylating agent, such as acetyl chloride or acetic anhydride, is typically straightforward and high-yielding.

Causality of Experimental Choices: The use of a mild base like pyridine or triethylamine is crucial. It serves as a catalyst and scavenges the HCl byproduct generated during the reaction, preventing the protonation of the aniline starting material, which would render it unreactive.

-